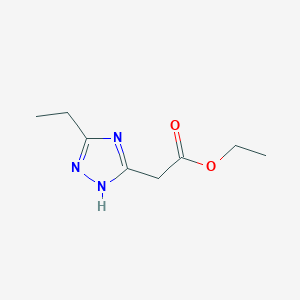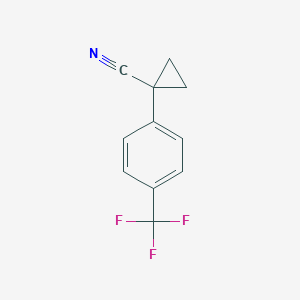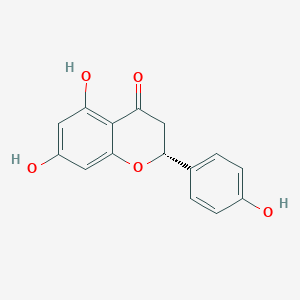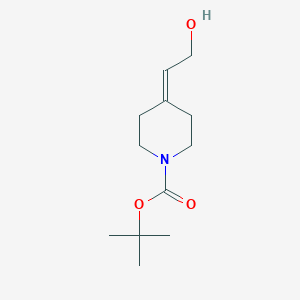
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate involves several steps. One method involves the use of diisobutylaluminium hydride in n-heptane and toluene at -77℃ for 2.83333h in an inert atmosphere . Another method involves the use of DIBAL in toluene at -78°C .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl group .Chemical Reactions Analysis
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a colorless solid with a molecular weight of 227.30 . It has a boiling point of 334.427ºC .Applications De Recherche Scientifique
Application in Protein Degradation Research
- Summary of the Application : Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Results or Outcomes : The use of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate in PROTAC development contributes to the targeted degradation of specific proteins. This has potential implications in the treatment of various diseases where the degradation of certain proteins could be beneficial .
Application in Drug Development for Neurological Disorders
- Summary of the Application : Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate has potential applications in drug development for neurological disorders.
- Results or Outcomes : The outcomes of this application are not specified in the available resources.
Safety And Hazards
Orientations Futures
The future directions of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate could involve its use in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds could potentially show a wide spectrum of biological activities .
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAVZFXRZLNPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626709 | |
| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
CAS RN |
198892-80-7 | |
| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

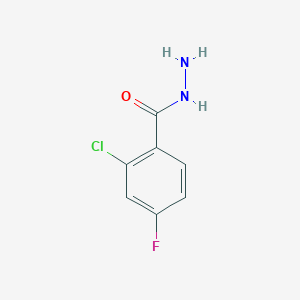
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
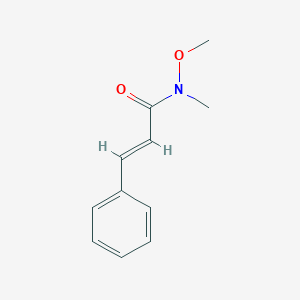
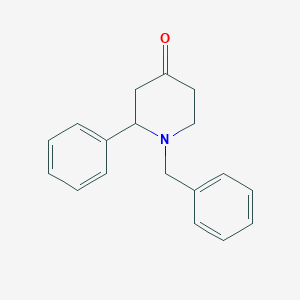
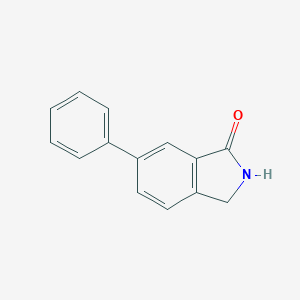
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
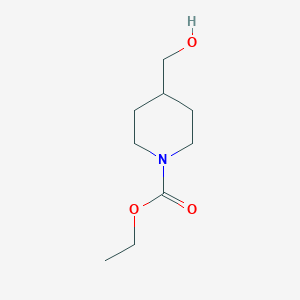
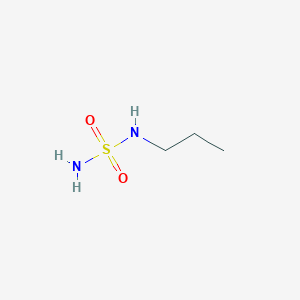
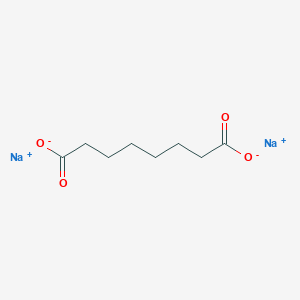

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
